molecular formula C16H20O4 B6002613 ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate

ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate

Cat. No. B6002613
M. Wt: 276.33 g/mol
InChI Key: XCVYQYVEDXHTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate, also known as EBDOF, is a synthetic compound that belongs to the family of furan derivatives. It is a highly versatile compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate is not fully understood. However, it has been proposed that ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate may exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate has also been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
Biochemical and Physiological Effects:
ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis and colitis. ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate has been shown to have antiviral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate in lab experiments is its versatility. It can be easily synthesized and modified to yield a range of derivatives with different properties. Additionally, ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate. One area of interest is the development of new drugs based on ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate and its derivatives. Another area of interest is the investigation of the mechanism of action of ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate and its derivatives, which could lead to the development of new therapeutic targets. Additionally, the use of ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate in the development of new materials and as a building block for the synthesis of other compounds is an area of active research.

Synthesis Methods

The synthesis of ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate involves the reaction between benzaldehyde and ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization and subsequent reduction to yield the final product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

Ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ethyl 3-benzyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate has also been investigated for its potential use in the development of new drugs and as a building block for the synthesis of other compounds.

properties

IUPAC Name

ethyl 3-benzyl-5,5-dimethyl-2-oxooxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-4-19-13(17)16(10-12-8-6-5-7-9-12)11-15(2,3)20-14(16)18/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVYQYVEDXHTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(OC1=O)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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